N-(cyclopropylmethyl)-3-fluoroaniline
Overview
Description
N-(cyclopropylmethyl)-3-fluoroaniline is an organic compound that features a cyclopropylmethyl group attached to the nitrogen atom of a 3-fluoroaniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-3-fluoroaniline typically involves the reaction of 3-fluoroaniline with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions . Another method involves the hydrogenation of a precursor compound in the presence of an acid and a catalyst .
Industrial Production Methods
Industrial production methods for this compound often utilize a “one-pot” synthesis approach, which simplifies the process and improves yield. This method involves reacting 3-fluoroaniline with cyclopropyl formaldehyde in the presence of a metal catalyst and an acid . This approach is advantageous due to its cost-effectiveness, high yield, and simplicity.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-3-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium methoxide, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Formation of N-(cyclopropylmethyl)-3-fluorobenzamide.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N-(cyclopropylmethyl)-3-fluoroaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-3-fluoroaniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may interact with opioid receptors, influencing pain signaling pathways . The cyclopropylmethyl group can enhance the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(cyclopropylmethyl)-3-fluoroaniline include:
- N-(cyclopropylmethyl)-4-fluoroaniline
- N-(cyclopropylmethyl)-3-chloroaniline
- N-(cyclopropylmethyl)-3-bromoaniline
Uniqueness
This compound is unique due to the presence of the fluorine atom at the 3-position, which can significantly influence its chemical reactivity and biological activity. The cyclopropylmethyl group also imparts unique steric and electronic properties, enhancing its potential as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
N-(cyclopropylmethyl)-3-fluoroaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-9-2-1-3-10(6-9)12-7-8-4-5-8/h1-3,6,8,12H,4-5,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCNWKDLEUGRQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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